molecular formula C12H10BrN3O2 B12727495 2-Furaldehyde, 4-(p-bromophenyl)semicarbazone CAS No. 119034-19-4

2-Furaldehyde, 4-(p-bromophenyl)semicarbazone

Cat. No.: B12727495
CAS No.: 119034-19-4
M. Wt: 308.13 g/mol
InChI Key: UAIJGAUYEJXSGX-RIYZIHGNSA-N
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Preparation Methods

The synthesis of 2-Furaldehyde, 4-(p-bromophenyl)semicarbazone typically involves the reaction of 2-furaldehyde with 4-(p-bromophenyl)semicarbazide. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions. The product is then purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-Furaldehyde, 4-(p-bromophenyl)semicarbazone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Furaldehyde, 4-(p-bromophenyl)semicarbazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms .

Comparison with Similar Compounds

2-Furaldehyde, 4-(p-bromophenyl)semicarbazone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its bromophenyl group, which imparts distinct chemical reactivity and biological properties compared to its analogs.

Properties

CAS No.

119034-19-4

Molecular Formula

C12H10BrN3O2

Molecular Weight

308.13 g/mol

IUPAC Name

1-(4-bromophenyl)-3-[(E)-furan-2-ylmethylideneamino]urea

InChI

InChI=1S/C12H10BrN3O2/c13-9-3-5-10(6-4-9)15-12(17)16-14-8-11-2-1-7-18-11/h1-8H,(H2,15,16,17)/b14-8+

InChI Key

UAIJGAUYEJXSGX-RIYZIHGNSA-N

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

C1=COC(=C1)C=NNC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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